![molecular formula C16H19N3O B11991105 N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)

N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

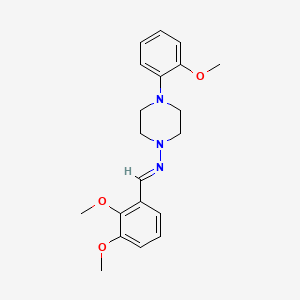

N-[(E)-furan-2-ylméthylidène]-4-(4-méthylphényl)pipérazine-1-amine est un composé chimique appartenant à la classe des dérivés de la pipérazine. Ce composé est caractérisé par la présence d'un cycle furane et d'un cycle pipérazine, qui sont liés par un pont méthylène.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-[(E)-furan-2-ylméthylidène]-4-(4-méthylphényl)pipérazine-1-amine implique généralement la réaction de condensation entre le furfural et la 4-(4-méthylphényl)pipérazine. La réaction est réalisée sous reflux en présence d'un solvant approprié, tel que l'éthanol ou le méthanol. Le mélange réactionnel est chauffé à une température d'environ 80-100 °C pendant plusieurs heures pour assurer une conversion complète des matières premières en produit souhaité. Une fois la réaction terminée, le produit est isolé par filtration et purifié par recristallisation ou chromatographie sur colonne.

Méthodes de production industrielle

En milieu industriel, la synthèse de la N-[(E)-furan-2-ylméthylidène]-4-(4-méthylphényl)pipérazine-1-amine peut être mise à l'échelle en utilisant des réacteurs plus grands et en optimisant les conditions de réaction pour améliorer le rendement et la pureté. Des réacteurs à flux continu peuvent être utilisés pour améliorer l'efficacité du processus de synthèse. De plus, l'utilisation de systèmes de purification automatisés peut rationaliser l'isolement et la purification du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La N-[(E)-furan-2-ylméthylidène]-4-(4-méthylphényl)pipérazine-1-amine subit différents types de réactions chimiques, notamment :

Oxydation : Le cycle furane peut être oxydé pour former des dérivés de l'acide furane-2-carboxylique.

Réduction : Le groupe imine peut être réduit pour former l'amine correspondante.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courantes

Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Des réactifs électrophiles comme l'acide nitrique (HNO₃) pour la nitration ou le brome (Br₂) pour la bromation sont utilisés.

Principaux produits formés

Oxydation : Dérivés de l'acide furane-2-carboxylique.

Réduction : Le dérivé amine correspondant.

Substitution : Dérivés nitro ou halogénés des cycles aromatiques.

Applications de la recherche scientifique

La N-[(E)-furan-2-ylméthylidène]-4-(4-méthylphényl)pipérazine-1-amine a plusieurs applications en recherche scientifique :

Science des matériaux : Les caractéristiques structurelles uniques du composé en font un candidat pour le développement de nouveaux matériaux possédant des propriétés électroniques ou optiques spécifiques.

Études biologiques : Elle est utilisée dans des études pour comprendre son interaction avec les cibles biologiques et son potentiel en tant que composé de tête pour le développement de médicaments.

Mécanisme d'action

Le mécanisme d'action de la N-[(E)-furan-2-ylméthylidène]-4-(4-méthylphényl)pipérazine-1-amine implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. On pense que le composé exerce ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques. Par exemple, dans les études antituberculeuses, le composé peut inhiber la croissance de Mycobacterium tuberculosis en interférant avec des processus métaboliques essentiels .

Applications De Recherche Scientifique

N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine has several scientific research applications:

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.

Mécanisme D'action

The mechanism of action of N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in anti-tubercular studies, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic processes .

Comparaison Avec Des Composés Similaires

Composés similaires

N-[(E)-furan-2-ylméthylidène]-4H-1,2,4-triazol-4-amine : Ce composé partage la partie furan-2-ylméthylidène mais possède un cycle triazole au lieu d'un cycle pipérazine.

(E)-N-(furan-2-ylméthylidène)-4-méthylbenzènesulfonamide : Ce composé possède un groupe furan-2-ylméthylidène similaire mais est lié à une partie benzènesulfonamide.

Unicité

La N-[(E)-furan-2-ylméthylidène]-4-(4-méthylphényl)pipérazine-1-amine est unique en raison de sa combinaison d'un cycle furane et d'un cycle pipérazine, qui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C16H19N3O |

|---|---|

Poids moléculaire |

269.34 g/mol |

Nom IUPAC |

(E)-1-(furan-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |

InChI |

InChI=1S/C16H19N3O/c1-14-4-6-15(7-5-14)18-8-10-19(11-9-18)17-13-16-3-2-12-20-16/h2-7,12-13H,8-11H2,1H3/b17-13+ |

Clé InChI |

ADTRSMXQXJQVGZ-GHRIWEEISA-N |

SMILES isomérique |

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CO3 |

SMILES canonique |

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991035.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11991036.png)

![2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11991047.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)

![N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991058.png)

![4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11991061.png)

![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)

![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide](/img/structure/B11991077.png)